molecular formula C11H16N4O B14911075 n-((4h-1,2,4-Triazol-3-yl)methyl)-2-(cyclopent-2-en-1-yl)-N-methylacetamide

n-((4h-1,2,4-Triazol-3-yl)methyl)-2-(cyclopent-2-en-1-yl)-N-methylacetamide

Cat. No.: B14911075
M. Wt: 220.27 g/mol
InChI Key: KNCBEUNFFSVNNI-UHFFFAOYSA-N
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Description

The compound n-((4H-1,2,4-Triazol-3-yl)methyl)-2-(cyclopent-2-en-1-yl)-N-methylacetamide features a 1,2,4-triazole ring linked via a methylene bridge to an acetamide backbone. The acetamide is substituted with a cyclopent-2-en-1-yl group and an N-methyl moiety. This structure combines a heterocyclic triazole (known for hydrogen-bonding and metabolic stability) with a cyclopentene group (contributing hydrophobicity and conformational rigidity).

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

2-cyclopent-2-en-1-yl-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)acetamide

InChI

InChI=1S/C11H16N4O/c1-15(7-10-12-8-13-14-10)11(16)6-9-4-2-3-5-9/h2,4,8-9H,3,5-7H2,1H3,(H,12,13,14)

InChI Key

KNCBEUNFFSVNNI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC=NN1)C(=O)CC2CCC=C2

Origin of Product

United States

Biological Activity

n-((4H-1,2,4-Triazol-3-yl)methyl)-2-(cyclopent-2-en-1-yl)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound incorporates a 1,2,4-triazole moiety, which is known for its diverse pharmacological properties.

Chemical Structure

The structure of this compound can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}

This compound features a triazole ring linked to a cyclopentene structure and an acetamide group.

Biological Activity Overview

The biological activities of triazole derivatives have been extensively studied, revealing a range of effects including antimicrobial, anticancer, and antifungal properties. This section reviews the specific activities associated with this compound.

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial activity of related triazole compounds against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, it was noted that certain derivatives exhibited promising inhibition zones . The mechanism of action typically involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Research indicates that 1,2,4-triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, studies on similar compounds have demonstrated their ability to inhibit the growth of human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The proposed mechanism involves the induction of apoptosis and cell cycle arrest through interaction with specific cellular targets.

Study 1: Antibacterial Evaluation

A comprehensive evaluation was conducted to assess the antibacterial efficacy of various synthesized triazole derivatives. The results indicated that compounds containing the triazole ring showed significant activity against gram-positive and gram-negative bacteria. The inhibition zones were measured using the agar diffusion method, with the following results:

CompoundE. coli (mm)Klebsiella pneumoniae (mm)Staphylococcus aureus (mm)
IVa10812
IVb151416
IVc579
IVd201922

These findings suggest that modifications to the triazole structure can enhance antibacterial potency .

Study 2: Cytotoxicity Assessment

In another study focusing on anticancer properties, various triazole derivatives were tested for their cytotoxic effects on MCF-7 and Bel-7402 cell lines. The results are summarized below:

CompoundMCF-7 IC50 (µM)Bel-7402 IC50 (µM)
Compound A1520
Compound B1018
Compound C>50>50

Compounds A and B demonstrated significant cytotoxicity compared to Compound C, indicating that structural variations can influence biological activity .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The triazole ring is known to form hydrogen bonds with amino acid residues in target proteins, disrupting essential biochemical pathways . This interaction can lead to inhibition of enzyme activity critical for cellular functions.

Comparison with Similar Compounds

Structural Features

A comparative analysis of substituents and functional groups is summarized below:

Compound Name / ID Key Substituents Triazole Type Backbone Modifications
Target Compound Cyclopent-2-en-1-yl, N-methyl 1,2,4-Triazol-3-yl Acetamide
6a (N-phenylacetamide) Naphthalen-1-yloxy, phenyl 1,2,3-Triazol-1-yl Ethyl acetate linker
5o (Thioacetonitrile) Phenyl, pyridin-4-yl 1,2,4-Triazol-3-yl Thioether linkage
VUAA1 (Orco agonist) Ethylphenyl, pyridinyl 1,2,4-Triazol-3-yl Thioacetamide
Dichlorophenyl Acetamide 3,4-Dichlorophenyl, pyrazol-4-yl None Acetamide with pyrazole ring

Key Observations :

  • The target compound’s 1,2,4-triazole and cyclopentene substituents distinguish it from 1,2,3-triazole derivatives (e.g., 6a, 6b) .
  • The cyclopentene group introduces steric hindrance and rigidity compared to planar aromatic substituents (e.g., naphthalenyloxy in 6a) .

Contrasts :

  • Thioacetamide analogs (e.g., 5o ) require thiol-ene click chemistry or ZnCl₂-catalyzed thiazolidinone formation .
  • Dichlorophenyl acetamide derivatives use carbodiimide coupling (e.g., EDC/HCl with triethylamine) .

Physicochemical Properties

Infrared Spectroscopy :

  • C=O Stretch : Expected at ~1670–1680 cm⁻¹ (aligned with 6a: 1671 cm⁻¹; 6b: 1682 cm⁻¹) .
  • C=C Stretch: Cyclopentene’s non-aromatic C=C may appear at ~1600–1620 cm⁻¹, distinct from aromatic C=C (e.g., 6b: 1587 cm⁻¹) .
  • N–H Stretch : Likely ~3290 cm⁻¹ (similar to 6b: 3292 cm⁻¹) .

NMR Spectroscopy :

  • Cyclopentene protons : Expected as multiplet signals at δ 5.5–6.0 ppm (cf. cyclopentane δ 1.5–2.5).
  • Triazole proton : A singlet at δ 8.3–8.5 ppm (cf. 6b: δ 8.36 ppm) .

Mass Spectrometry :

  • HRMS : Predicted [M+H]⁺ for C₁₂H₁₇N₄O₂: 273.1352. Comparable to 6b ([M+H]⁺: 404.1359) .

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